Cas no 28875-17-4 (Boc-Ala-OMe)

Boc-Ala-OMe (tert-Butoxycarbonyl-L-alanine methyl ester) is a protected derivative of L-alanine, widely used in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, while the methyl ester protects the carboxyl group. This compound is valued for its stability under basic conditions and ease of deprotection under acidic conditions, making it suitable for stepwise peptide elongation. Its crystalline form ensures high purity and consistent performance in solid-phase and solution-phase synthesis. Boc-Ala-OMe is particularly useful in constructing complex peptides and modified amino acid sequences, offering reliable reactivity and compatibility with standard coupling reagents.
Boc-Ala-OMe structure
Boc-Ala-OMe structure
Product Name:Boc-Ala-OMe
CAS No:28875-17-4
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00038513
CID:253517
PubChem ID:10856577
Update Time:2025-11-01

Boc-Ala-OMe Chemical and Physical Properties

Names and Identifiers

    • (S)-N-tert-Butoxycarbonylalanine methyl ester
    • BOC-L-ALANINE METHYL ESTER
    • Boc-Alanine methyl ester
    • Boc-ala-ome
    • L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • methyl N-(tert-butoxycarbonyl)-L-alaninate
    • N-tert-Butoxycarbonylalanine Methyl Ester
    • (S)-methyl 2-(tert-butoxycarbonylamino)propanoate
    • ARK017
    • N-(tert-butyloxycarbonyl)-L-alanine meth
    • N-Boc-(S)-alanine methyl ester
    • N-Boc-alanine methyl ester
    • N-Boc-L-alanine methyl ester
    • N-t-Boc-L-alanine methyl ester
    • N-tert-butoxycarbonyl-L-alanine methyl ester
    • Methyl (S)-2-(tert-butoxycarbonylamino)propanoate
    • N-(tert-Butyloxycarbonyl)-L-alanine methyl ester
    • (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE
    • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • GJDICGOCZGRDFM-LURJTMIESA-N
    • L-Alanine,N-[(1,1-dimethylethoxy)carb
    • Boc-Ala-OMe, 99%
    • EN300-204426
    • AM20090380
    • AS-18265
    • Methyl 2-[(tert-butoxycarbonyl)amino]propanoate #
    • methyl (S)-2-tert-butoxycarbonylaminopropanate
    • N-(tert-Butoxycarbonyl)-L-alanine methyl ester
    • A819647
    • Propanoic acid, methyl ester, (2S)-2-[(t-butoxycarbonyl)amino]-
    • SCHEMBL709981
    • N-(tert.-butyloxycarbonyl)-L-alanine methyl ester
    • Q-101538
    • CS-W002173
    • BDBM36052
    • 28875-17-4
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
    • methyl(S)-2-tert-butoxycarbonylaminopropanate
    • methyl (tert-butoxycarbonyl)-L-alaninate;methyl (2S)-2-(tert-butoxycarbonylamino)propanoate?N-tert-Butoxycarbonylalanine Methyl Ester;N-Boc-L-alanine Methyl Ester
    • DTXSID30446058
    • AKOS010368059
    • HY-W002173
    • MFCD00038513
    • Q-101552
    • Methyl (tert-butoxycarbonyl)-L-alaninate
    • N-[(1,1-dimethylethoxy)carbonyl]Alanine methyl ester
    • DB-326895
    • methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
    • Boc-Ala-OMe
    • MDL: MFCD00038513
    • Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
    • InChI Key: GJDICGOCZGRDFM-LURJTMIESA-N
    • SMILES: O(C(N[C@H](C(=O)OC)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11600
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Color/Form: Not available
  • Density: 1.03 g/mL at 25 °C(lit.)
  • Melting Point: 32-35 °C (lit.)
  • Boiling Point: 278 ºC
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.4315 (estimate)
  • PSA: 64.63000
  • LogP: 1.46350
  • Optical Activity: [α]21/D −45°, c = 1 in methanol
  • Solubility: Not available

Boc-Ala-OMe Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-Ala-OMe Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:28875-17-4)Boc-Ala-OMe
Order Number:A819647
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:10
Price ($):292.0
Email:sales@amadischem.com

Boc-Ala-OMe Related Literature

Additional information on Boc-Ala-OMe

Introduction to Boc-Ala-OMe (CAS No. 28875-17-4) in Modern Chemical and Pharmaceutical Research

The compound Boc-Ala-OMe, with the chemical name N-Boc-α-amino-n-caproic acid methylester, is a crucial intermediate in the field of organic synthesis and pharmaceutical development. Its Chemical Abstracts Service (CAS) number, CAS No. 28875-17-4, uniquely identifies it in scientific literature and databases. This compound, belonging to the class of protected amino acids, plays a pivotal role in the synthesis of peptides and peptidomimetics, which are essential for drug design and discovery.

In recent years, the demand for high-quality peptide-based therapeutics has surged due to their targeted action and reduced side effects compared to traditional small-molecule drugs. Among the various protected amino acids used in peptide synthesis, Boc-Ala-OMe stands out due to its stability and reactivity profile. The Boc (tert-butoxycarbonyl) group provides an effective protection for the amino group, while the methylester at the carboxyl end ensures solubility and ease of handling in organic solvents.

The significance of Boc-Ala-OMe is further highlighted by its application in the development of novel bioactive molecules. For instance, recent studies have demonstrated its utility in constructing complex peptide sequences that mimic natural bioactive peptides. These synthetic peptides have shown promise in various therapeutic areas, including immunomodulation, anti-inflammatory responses, and even cancer therapy. The ability to precisely control the structure and function of these peptides is largely dependent on the availability of high-purity protected amino acids like Boc-Ala-OMe.

One of the most compelling aspects of working with Boc-Ala-OMe is its compatibility with a wide range of coupling reagents commonly used in peptide synthesis. For example, it can be efficiently coupled with other protected amino acids or activated carboxylates using reagents such as HATU or EDCI. This flexibility makes it an indispensable building block for synthetic chemists aiming to construct intricate peptide architectures.

The pharmaceutical industry has also leveraged Boc-Ala-OMe in the development of enzyme inhibitors and receptor ligands. By strategically incorporating this amino acid into peptide sequences, researchers can design molecules that interact specifically with target enzymes or receptors, thereby modulating biological pathways. Such targeted interactions are key to developing drugs with high efficacy and minimal off-target effects.

Moreover, advancements in solid-phase peptide synthesis (SPPS) have further enhanced the utility of Boc-Ala-OMe. SPPS is a widely used method for synthesizing peptides on an automated platform, which significantly increases yield and purity. The incorporation of Boc-Ala-OMe into SPPS protocols has enabled the rapid assembly of large libraries of peptides for high-throughput screening applications.

In conclusion, Boc-Ala-OMe (CAS No. 28875-17-4) is a versatile and essential compound in modern chemical and pharmaceutical research. Its role as a protected amino acid intermediate has been instrumental in advancing peptide-based therapeutics across various medical disciplines. As research continues to uncover new applications for synthetic peptides, the importance of high-quality intermediates like Boc-Ala-OMe will only continue to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28875-17-4)Boc-Ala-OMe
A819647
Purity:99%
Quantity:500g
Price ($):292.0
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